SulfoxFluor

Deoxyfluorination Reaction Kinetics Process Chemistry

Traditional deoxyfluorination reagents (DAST, Deoxo-Fluor) pose thermal hazards and poor atom economy. SulfoxFluor is a crystalline, bench-stable sulfoximine reagent that overcomes these limitations with quantifiable performance advantages: • 24× faster kinetics vs PyFluor; 9× better fluorine economy vs PBSF • 15:1 fluorination/elimination selectivity protects acid-labile substrates • High enantiospecificity via SN2 inversion for chiral alkyl fluorides • Solid form; no exotherm up to 330 °C; ships at ambient temperature

Molecular Formula C13H11ClFNO3S2
Molecular Weight 347.8 g/mol
CAS No. 2143892-50-4
Cat. No. B6592572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfoxFluor
CAS2143892-50-4
Molecular FormulaC13H11ClFNO3S2
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)Cl)F
InChIInChI=1S/C13H11ClFNO3S2/c1-10-2-6-13(7-3-10)21(18,19)16-20(15,17)12-8-4-11(14)5-9-12/h2-9H,1H3
InChIKeyZKSTYVIGFNZFRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SulfoxFluor (CAS 2143892-50-4) Product Overview: A Crystalline Deoxyfluorination Reagent


SulfoxFluor (N-tosyl-4-chlorobenzenesulfonimidoyl fluoride) is a crystalline sulfoximine-based deoxyfluorination reagent [1] developed for the conversion of alcohols to alkyl fluorides [2]. It is a bench-stable white solid (mp 110–112 °C) [3], soluble in organic solvents, and is handled without specialized equipment [4]. Unlike earlier liquid S-F reagents such as DAST and Deoxo-Fluor [5], SulfoxFluor combines operational safety with favorable fluorine economy and fast reaction kinetics [6].

Why SulfoxFluor Cannot Be Readily Substituted by PyFluor or PBSF


Deoxyfluorination reagents are not interchangeable due to fundamental differences in fluorination kinetics, fluorine atom economy, and stability of the activated intermediates [1]. SulfoxFluor demonstrates a unique balance of these properties. It is superior to PyFluor in terms of reaction rate [2] and outperforms PBSF in fluorine economy [3]. The sulfonimidoyl core of SulfoxFluor provides a tunable electrophilicity that is not present in simpler sulfonyl fluorides like PBSF [4], directly impacting reaction selectivity and byproduct formation. Furthermore, its crystalline nature offers handling advantages over liquid reagents like DAST and Deoxo-Fluor [5]. These specific performance gaps are quantified below.

Quantitative Differentiation of SulfoxFluor from PyFluor and PBSF


Superior Reaction Kinetics: SulfoxFluor vs. PyFluor

SulfoxFluor exhibits a significantly faster fluorination rate compared to 2-pyridinesulfonyl fluoride (PyFluor) [1]. In a direct head-to-head comparison using the same substrate (1-phenylethanol, 2a), the reaction with SulfoxFluor reached completion within 30 minutes, whereas the analogous reaction with PyFluor required 720 minutes (12 hours) to achieve a comparable yield [1].

Deoxyfluorination Reaction Kinetics Process Chemistry

Improved Fluorine Economy: SulfoxFluor vs. PBSF

SulfoxFluor is a more fluorine-economical reagent than perfluorobutanesulfonyl fluoride (PBSF) [1]. SulfoxFluor contains only a single fluorine atom per molecule that is transferred to the substrate. In contrast, PBSF contains nine fluorine atoms per molecule, yet only one is utilized for the deoxyfluorination event [1]. Despite the high fluorine content, the reaction with PBSF afforded a lower yield of the desired fluorination product (62%) and a higher yield of the elimination byproduct under comparable conditions [1].

Fluorine Economy Green Chemistry Reagent Efficiency

Enhanced Elimination Selectivity: SulfoxFluor vs. PyFluor for a Challenging Benzyl Alcohol

SulfoxFluor demonstrates significantly higher fluorination/elimination selectivity compared to PyFluor, particularly for substrates prone to elimination [1]. In the deoxyfluorination of a sensitive benzyl alcohol substrate (3x), SulfoxFluor achieved a selectivity ratio of 15:1 (fluorination:elimination) [1]. This performance is explicitly noted as being "much higher than the reaction with PyFluor" [1].

Chemoselectivity Elimination Suppression Substrate Scope

High Enantiospecificity: Stereochemical Inversion with SulfoxFluor

Deoxyfluorination with SulfoxFluor proceeds with clean inversion of configuration, a hallmark of an SN2-type mechanism, and preserves high enantiospecificity (es) [1]. In the fluorination of enantioenriched secondary alcohols, the reaction delivered the corresponding alkyl fluorides with high enantiospecificity values, as reported for substrates 3o, 3p, and 3s [1]. This behavior is consistent with the SN2 displacement pathway of the sulfonimidate intermediate .

Stereochemistry Enantiospecificity Chiral Fluorides

Operational Safety and Scalability: Solid vs. Liquid Reagent Comparison

SulfoxFluor is a crystalline solid (mp 110–112 °C) [1], which offers significant handling and safety advantages over liquid deoxyfluorination reagents such as DAST and Deoxo-Fluor [2]. DAST is known to decompose violently upon heating above 50 °C . In contrast, differential scanning calorimetry (DSC) analysis of SulfoxFluor shows no exothermic events from 0–330 °C, confirming its thermal stability [3]. It can be prepared on a hectogram scale (63% overall yield) from inexpensive materials [4].

Process Safety Scalability Reagent Handling

Broader Substrate Tolerance: Late-Stage Functionalization of Complex Molecules

SulfoxFluor demonstrates a broad substrate scope, including the late-stage functionalization of complex biomolecules [1]. It tolerates a variety of functional groups, including alkenes, alkynes, sulfonamides, and protected amines [1]. The reagent successfully fluorinates amino acid derivatives, carbohydrates, and steroid derivatives in moderate to excellent yields (58-90%) [1]. This performance is comparable to the best-in-class reagents like PyFluor and AlkylFluor, but with the added advantages of faster kinetics and better fluorine economy [1].

Late-Stage Functionalization Substrate Scope Drug Discovery

Defined Use Cases for SulfoxFluor Based on Empirical Differentiation


Rapid Deoxyfluorination in Medicinal Chemistry SAR Campaigns

In structure-activity relationship (SAR) studies where multiple fluorinated analogs of a lead alcohol need to be synthesized quickly, SulfoxFluor's 24-fold faster reaction rate compared to PyFluor [1] enables rapid iteration. The high chemoselectivity and tolerance of diverse functional groups [1] allow for direct fluorination of advanced intermediates without the need for protecting group strategies.

Synthesis of Chiral Fluorinated Building Blocks

For the preparation of enantiomerically enriched alkyl fluorides, SulfoxFluor's SN2-type inversion with high enantiospecificity [1] is critical. This predictable stereochemical outcome is superior to the variable stereochemistry often observed with DAST or Deoxo-Fluor [2], making SulfoxFluor a preferred reagent for generating chiral fluorinated motifs for drug discovery.

Scale-Up of Fluorination Processes with Improved Safety and Efficiency

For process chemists, SulfoxFluor's solid state and high thermal stability (no exotherm up to 330 °C) [3] mitigate the hazards associated with liquid reagents like DAST . Furthermore, its 9-fold improvement in fluorine economy over PBSF [1] reduces waste and lowers the overall cost of goods in the large-scale manufacture of fluorinated pharmaceuticals and agrochemicals.

Late-Stage Functionalization of Acid-Sensitive or Sterically Hindered Substrates

When fluorinating substrates prone to elimination or containing acid-labile groups, SulfoxFluor's high fluorination/elimination selectivity (e.g., 15:1) [1] and mild reaction conditions minimize decomposition. This allows for the successful modification of complex natural products or advanced pharmaceutical intermediates that would fail with more aggressive fluorinating agents.

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